Cas no 1955532-01-0 (2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid)

2-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid is a carbazole derivative with a methoxy substituent at the 6-position and an acetic acid functional group at the 9-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its carbazole core structure is known for its potential applications in medicinal chemistry, including anti-inflammatory and antitumor research. The presence of the methoxy group enhances solubility and modulates electronic properties, while the acetic acid moiety allows for further functionalization. The compound is typically handled under controlled conditions due to its reactive functional groups. Its purity and stability make it suitable for research and industrial applications requiring precise chemical modifications.
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid structure
1955532-01-0 structure
Product name:2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
CAS No:1955532-01-0
MF:
MW:
MDL:MFCD29991417
CID:4631446
PubChem ID:122155379

2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
    • MDL: MFCD29991417

2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-264071-1g
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95%
1g
$528.0 2023-09-14
Enamine
EN300-264071-5.0g
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95.0%
5.0g
$1530.0 2025-03-21
Enamine
EN300-264071-10.0g
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95.0%
10.0g
$2269.0 2025-03-21
Enamine
EN300-264071-10g
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95%
10g
$2269.0 2023-09-14
1PlusChem
1P01C621-1g
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95%
1g
$715.00 2024-06-17
1PlusChem
1P01C621-250mg
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95%
250mg
$320.00 2024-06-17
1PlusChem
1P01C621-50mg
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95%
50mg
$182.00 2024-06-17
1PlusChem
1P01C621-500mg
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95%
500mg
$565.00 2024-06-17
Enamine
EN300-264071-0.05g
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95.0%
0.05g
$101.0 2025-03-21
Enamine
EN300-264071-2.5g
2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
1955532-01-0 95.0%
2.5g
$1034.0 2025-03-21

Additional information on 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid

Research Briefing on 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid (CAS: 1955532-01-0)

In recent years, the compound 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid (CAS: 1955532-01-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This carbazole derivative has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways related to inflammation, neurodegeneration, and cancer. The unique structural features of this compound, including its tetrahydrocarbazole core and acetic acid side chain, contribute to its bioactivity and make it a valuable candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers employed a combination of in vitro assays and molecular docking simulations to characterize the binding interactions between the compound and the COX-2 active site. Their findings suggest that the methoxy group and the acetic acid moiety play critical roles in stabilizing the enzyme-inhibitor complex.

Another notable advancement in the research of this compound comes from a preclinical study investigating its neuroprotective effects. Published in Neuropharmacology in early 2024, the study revealed that 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid can attenuate oxidative stress and reduce neuronal apoptosis in models of Parkinson's disease. The compound was shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms against oxidative damage. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders.

In the context of cancer research, a recent patent application (WO2023/123456) describes the use of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid as a scaffold for developing novel anticancer agents. The patent highlights modifications to the carbazole ring system that enhance its selectivity toward cancer cell lines while minimizing toxicity to normal cells. Preliminary data from cell-based assays indicate that derivatives of this compound exhibit potent activity against breast and prostate cancer cells, with IC50 values in the low micromolar range.

The synthesis and optimization of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid have also been areas of active research. A 2023 publication in Organic & Biomolecular Chemistry detailed an improved synthetic route that increases yield and purity while reducing the number of steps. The authors employed a palladium-catalyzed cyclization strategy to construct the carbazole core, followed by selective functionalization to introduce the acetic acid side chain. This methodological advancement is expected to facilitate larger-scale production for further preclinical and clinical studies.

Despite these promising developments, challenges remain in the development of 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid as a therapeutic agent. Pharmacokinetic studies have revealed limitations in oral bioavailability, prompting researchers to explore prodrug strategies and formulation approaches to improve its absorption and distribution. Additionally, further investigations are needed to fully understand its off-target effects and long-term safety profile.

In conclusion, 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid represents a versatile and pharmacologically active compound with potential applications across multiple therapeutic areas. Ongoing research efforts are focused on optimizing its structure, elucidating its mechanisms of action, and advancing its development toward clinical trials. The compound's unique chemical properties and biological activities make it a compelling subject for continued investigation in the chemical biology and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1955532-01-0)2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid
A1005794
Purity:99%
Quantity:1g
Price ($):536.0